

What is 2-Hydroxyestrone-d4 and its chemical structure

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Compound of Interest

Compound Name: 2-Hydroxyestrone-d4

Cat. No.: B602639

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An In-depth Technical Guide to **2-Hydroxyestrone-d4**

Core Substance: 2-Hydroxyestrone-d4

2-Hydroxyestrone-d4 is the deuterium-labeled analogue of 2-hydroxyestrone, a major endogenous metabolite of estrone and estradiol.^[1] As a stable isotope-labeled compound, it serves as an invaluable internal standard for the accurate quantification of unlabeled 2-hydroxyestrone in various biological matrices using mass spectrometry-based techniques.^{[2][3]} Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatography and exhibit similar ionization efficiency, while its increased mass allows for its distinct detection.

The parent compound, 2-hydroxyestrone, is a catechol estrogen that has been a subject of extensive research due to its potential antiestrogenic and anticarcinogenic properties.^{[1][4][5]} It is formed in the liver and other tissues through the 2-hydroxylation of estrone, a reaction primarily mediated by cytochrome P450 enzymes.^{[6][7]}

Chemical Structure and Properties

2-Hydroxyestrone-d4 is structurally identical to 2-hydroxyestrone, with the exception of four deuterium atoms replacing hydrogen atoms at specific positions to increase its molecular weight. The systematic name, (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one, indicates the precise locations of the deuterium labels.^[8]

Chemical Structure:

The chemical structure of **2-Hydroxyestrone-d4** consists of a steroidal backbone with a hydroxyl group at the C-2 and C-3 positions of the aromatic A-ring, and a ketone group at the C-17 position of the D-ring. The four deuterium atoms are located at the C-1, C-4, and two at the C-16 positions.

Property	Data	Reference
Synonyms	Catecholestrone-d4, 2-Hydroxyestrone-1,4,16,16-d4	[1][8][9]
CAS Number	81586-97-2	[1][9][10]
Unlabeled CAS Number	362-06-1	[8][9]
Molecular Formula	C ₁₈ H ₁₈ D ₄ O ₃	[8]
Molecular Weight	290.39 g/mol	[9]
Isotopic Enrichment	≥ 98 atom % D	[2][9]
Physical State	Solid	N/A
Storage Conditions	Store refrigerated	[9]

Experimental Protocols

The primary application of **2-Hydroxyestrone-d4** is as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of 2-hydroxyestrone in human urine.

Sample Preparation and Hydrolysis:

- To a 0.5 mL aliquot of urine, add 20 µL of an internal standard solution containing **2-Hydroxyestrone-d4** (concentration will depend on the expected analyte levels, e.g., 1.6 ng). [3][11]
- Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer. This buffer should contain L-ascorbic acid (to prevent oxidation of the catechol estrogens) and β-glucuronidase/sulfatase

from *Helix pomatia* in a sodium acetate buffer (pH 4.6).^[3]^[11]

- Incubate the mixture to allow for the deconjugation of glucuronidated and sulfated estrogen metabolites.

Extraction:

- Following hydrolysis, the estrogens are extracted from the aqueous matrix. This is typically achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- For SPE, a suitable cartridge is conditioned, the sample is loaded, washed to remove interferences, and then the analytes are eluted with an organic solvent.
- The eluate is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

- Chromatography: Separation is typically performed on a C18 reversed-phase column.^[2] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid, is commonly used.^[2]
- Mass Spectrometry: A tandem mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode is used for detection. The instrument is set to selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for both 2-hydroxyestrone and the **2-Hydroxyestrone-d4** internal standard.^[12] The concentration of the endogenous 2-hydroxyestrone is then calculated from the ratio of its peak area to that of the known concentration of the **2-Hydroxyestrone-d4** internal standard.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of 2-hydroxyestrone using **2-Hydroxyestrone-d4** as an internal standard.

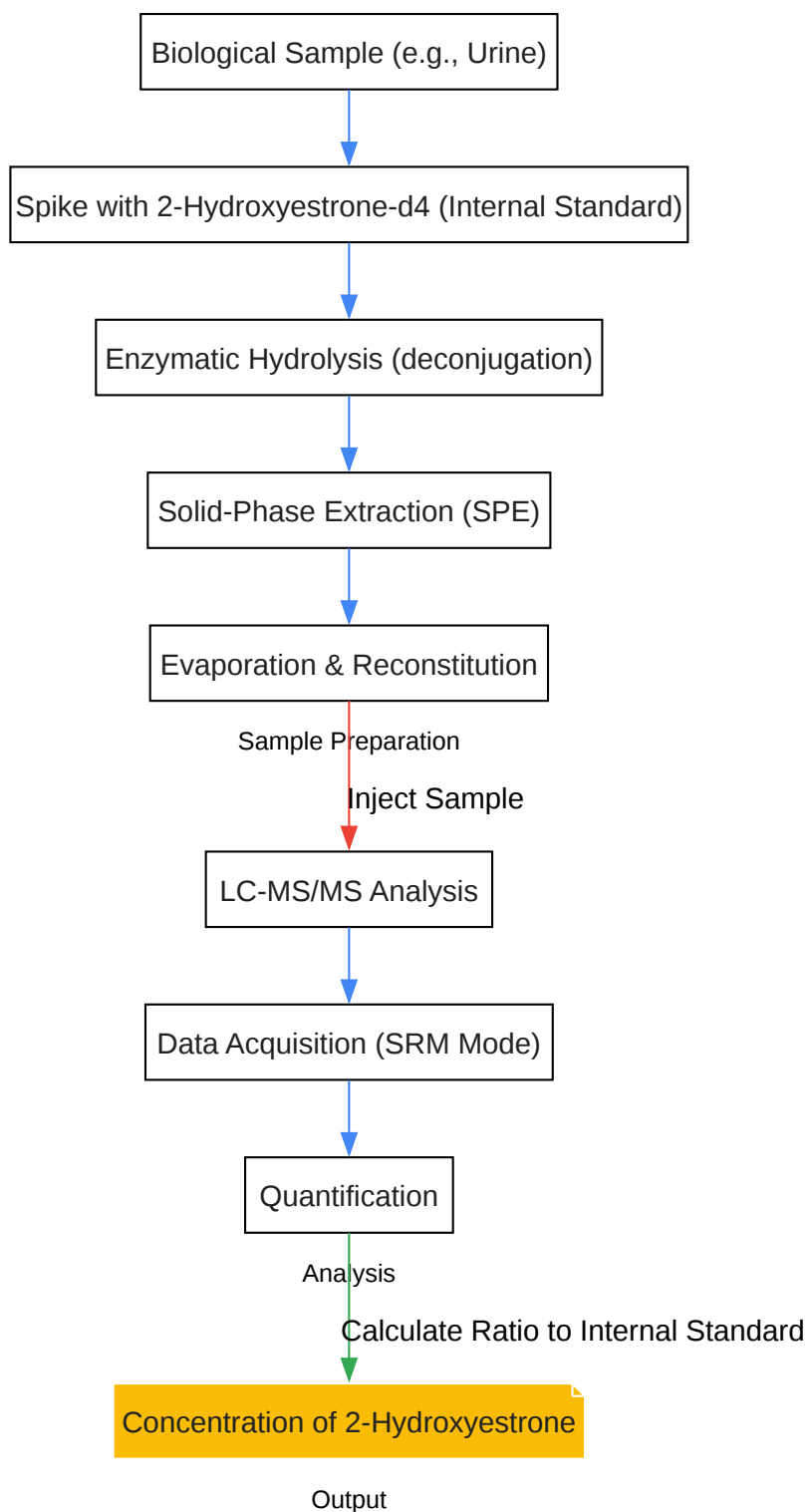


Figure 1: Workflow for Quantification of 2-Hydroxyestrone using 2-Hydroxyestrone-d4

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Caption: Workflow for quantifying 2-hydroxyestrone with a deuterated standard.

Metabolic Pathway of Estrone

The diagram below shows the metabolic conversion of estrone to 2-hydroxyestrone, the unlabeled analogue of **2-Hydroxyestrone-d4**.

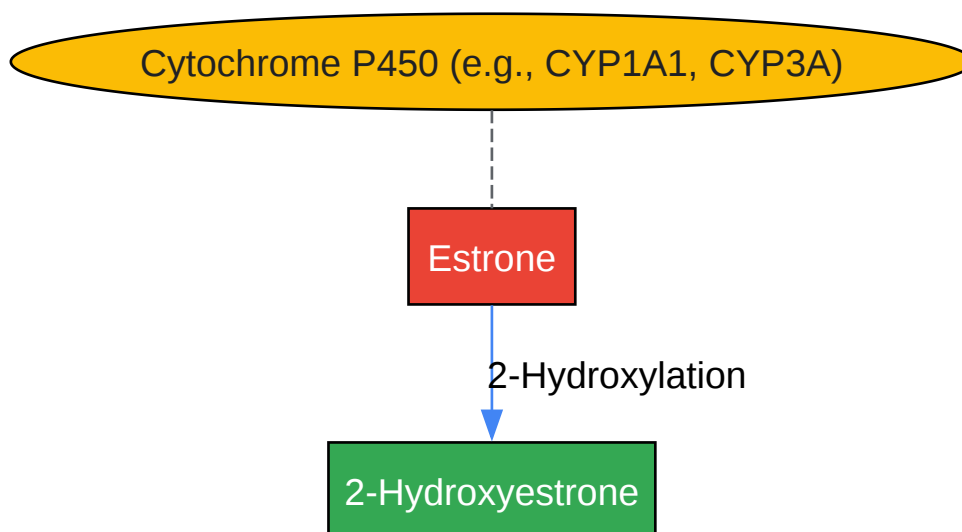


Figure 2: Metabolic Pathway of Estrone to 2-Hydroxyestrone

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Caption: Metabolic conversion of estrone to 2-hydroxyestrone via 2-hydroxylation.

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